molecular formula C24H22N6O6 B607024 Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1) CAS No. 1265231-80-8

Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)

Cat. No. B607024
M. Wt: 490.476
InChI Key: NPJXUVSDQSNORN-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Debio-1347 (S)-hydroxysuccinate is a biochemical.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Pyrimidine and Triazine Derivatives : The synthesis of [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters and their thermal rearrangement to form pyrimido-[1,2-b]-[1,2,4]triazine derivatives demonstrates the chemical versatility of related compounds (Bitha, Hlavka, & Lin, 1988).
  • Development of Bone Imaging Agents : Novel derivatives of zoledronic acid, related to the specified compound, have been synthesized and evaluated for use in bone imaging, showcasing potential applications in medical diagnostics (Qiu et al., 2011).

Biological and Medicinal Research

  • Antibacterial and Antifungal Properties : Amine-treated polymers based on butanedioic acid derivatives show significant antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).
  • Development of Fluorescence Applications : Complexes formed with benzimidazole and tryptophan derivatives, related to the specified compound, have been studied for potential use in fluorescence applications, suggesting utility in bioimaging and diagnostics (Wei et al., 2006).

Advanced Material Applications

  • Hydrogen Bonding in Molecular Crystals : Studies on tetrafluoroterephthalic acid and related N-containing heterocycles, which are structurally akin to the specified compound, reveal insights into hydrogen bonding and molecular interactions, crucial for the design of advanced materials (Wang et al., 2014).

properties

CAS RN

1265231-80-8

Product Name

Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)

Molecular Formula

C24H22N6O6

Molecular Weight

490.476

IUPAC Name

Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)

InChI

InChI=1S/C20H16N6O.C4H6O5/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18;5-2(4(8)9)1-3(6)7/h2-10,25H,21H2,1H3,(H,23,24);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

NPJXUVSDQSNORN-WNQIDUERSA-N

SMILES

O=C(O)[C@@H](O)CC(O)=O.O=C(C1=C(N)N(C2=CC=C3N=C(C)NC3=C2)N=C1)C(N4)=CC5=C4C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Debio-1347 (S)-hydroxysuccinate;  UNII-2SMH8D25J8.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)
Reactant of Route 2
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)
Reactant of Route 3
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)
Reactant of Route 4
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)
Reactant of Route 5
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)
Reactant of Route 6
Reactant of Route 6
Butanedioic acid, 2-hydroxy-, (2S)-, compd. with (5-amino-1-(2-methyl-1H-benzimidazol-6-yl)-1H-pyrazol-4-yl)-1H-indol-2-ylmethanone (1:1)

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